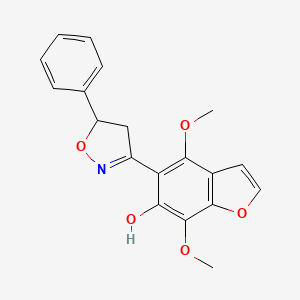
5'-S-Butyl-5'-thioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-S-Butyl-5’-thioadenosine is a chemical compound belonging to the class of 5’-deoxyribonucleosides, where the ribose is thio-substituted at the 5’ position by an S-alkyl group This compound is structurally related to adenosine, with a butylthio group replacing the hydroxyl group at the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-Butyl-5’-thioadenosine typically involves the substitution of the hydroxyl group at the 5’ position of adenosine with a butylthio group. One common method involves the reaction of 5’-chloro-5’-deoxyadenosine with butyl mercaptan under basic conditions to form the corresponding thioether. This reaction can be carried out using a vibration ball mill, which facilitates the reaction by providing mechanical energy .
Industrial Production Methods
Industrial production of 5’-S-Butyl-5’-thioadenosine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 5’-S-Butyl-5’-thioadenosine.
Analyse Chemischer Reaktionen
Types of Reactions
5’-S-Butyl-5’-thioadenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-S-Butyl-5’-thioadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular processes, including gene expression, proliferation, and apoptosis.
Industry: It is used in the development of novel pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5’-S-Butyl-5’-thioadenosine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as methylthioadenosine phosphorylase, which plays a role in the methionine salvage pathway. By inhibiting this enzyme, the compound can affect cellular metabolism and gene expression, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-S-Methyl-5’-thioadenosine: Similar structure with a methylthio group instead of a butylthio group.
5’-S-Ethyl-5’-thioadenosine: Contains an ethylthio group at the 5’ position.
5’-S-(3-Aminophenyl)-5’-thioadenosine: Features an aminophenyl group at the 5’ position.
Uniqueness
5’-S-Butyl-5’-thioadenosine is unique due to its butylthio group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
38716-39-1 |
|---|---|
Molekularformel |
C14H21N5O3S |
Molekulargewicht |
339.42 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(butylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O3S/c1-2-3-4-23-5-8-10(20)11(21)14(22-8)19-7-18-9-12(15)16-6-17-13(9)19/h6-8,10-11,14,20-21H,2-5H2,1H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
YIZBUJZFFMODRY-IDTAVKCVSA-N |
Isomerische SMILES |
CCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


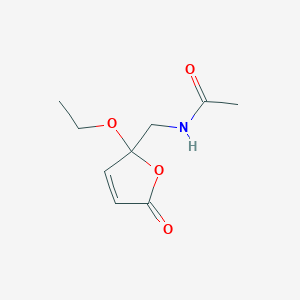

![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
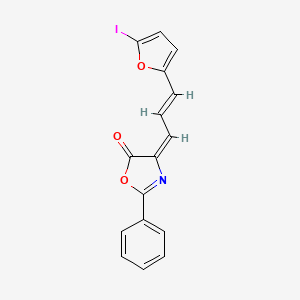
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)

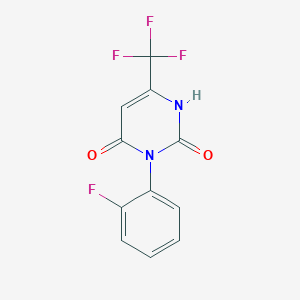
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)

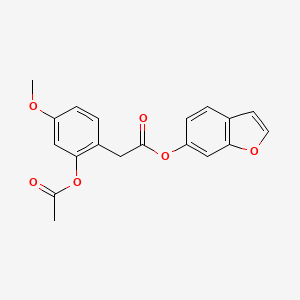
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
